

A Comparative Guide to Experimental and Computational Spectroscopic Data of Pyrimidines

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Compound of Interest

Compound Name: *pyrimidine-2-thiol*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental and computational spectroscopic data for pyrimidines and their derivatives. By presenting quantitative data, detailed methodologies, and visual workflows, this document aims to be a valuable resource for researchers in the fields of chemistry, biology, and drug development. The comparison highlights the synergies between experimental measurements and computational predictions in elucidating the structural and electronic properties of this important class of heterocyclic compounds.

Introduction

Pyrimidines are fundamental heterocyclic aromatic compounds, forming the core structure of several biologically significant molecules, including nucleobases (cytosine, thymine, and uracil), vitamins, and various synthetic drugs. Spectroscopic techniques are indispensable for their characterization. Experimental methods such as Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable information about the molecular structure, functional groups, electronic transitions, and chemical environment of pyrimidines.

In parallel, computational chemistry has emerged as a powerful tool to complement and interpret experimental spectroscopic data.^{[1][2]} Quantum chemical calculations, particularly

those based on Density Functional Theory (DFT), can predict spectroscopic properties with increasing accuracy.[3] This guide delves into the comparison of experimental spectroscopic data with results obtained from computational methods, offering insights into the strengths and limitations of each approach.

Methodologies

A summary of typical experimental conditions for acquiring spectroscopic data for pyrimidine derivatives is provided below.

- **FT-IR and FT-Raman Spectroscopy:** The FT-IR spectra are often recorded in the region of 4000–400 cm^{-1} using techniques such as KBr pellets for solid samples.[4][5] FT-Raman spectra are typically recorded in the Stokes region (4000–50 cm^{-1}) using a Nd:YAG laser for excitation.[4][5]
- **UV-Vis Spectroscopy:** The UV absorption spectra are generally recorded in the 200–400 nm range.[4] The choice of solvent (e.g., ethanol, water, CCl_4) is crucial as it can influence the position and intensity of absorption bands.[2][4]
- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are commonly recorded on spectrometers operating at frequencies such as 300 or 500 MHz.[6][7] Deuterated solvents like DMSO-d_6 or CDCl_3 are used, with Tetramethylsilane (TMS) serving as an internal standard.[8][9]

Computational spectroscopic analysis of pyrimidines predominantly relies on Density Functional Theory (DFT).

- **Geometry Optimization and Vibrational Frequencies (IR & Raman):** The molecular geometry is first optimized. DFT calculations using the B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional combined with a basis set like 6-311++G(d,p) are widely used to calculate vibrational frequencies.[4] Due to the harmonic approximation in these calculations, the computed wavenumbers are often scaled by a factor (e.g., 0.962) to improve agreement with experimental data.[1]
- **Electronic Spectra (UV-Vis):** Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic absorption spectra.[4][10] The calculations provide information about excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_{max}) and intensities in the experimental spectrum.

- **NMR Chemical Shifts:** The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts (δ).^{[4][11]} These calculations are typically performed at the DFT level, for instance, using the B3LYP functional.^{[12][13]} The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound like TMS.^[14]

Data Presentation: A Comparative Analysis

The following tables summarize the comparison between experimental and computational spectroscopic data for representative pyrimidine derivatives, as reported in various studies.

Table 1: Comparison of Experimental and Calculated FT-IR Vibrational Frequencies (cm^{-1}) for 2-amino-4-chloro-6-methoxypyrimidine (ACMP)^[4]

Vibrational Mode	Experimental (FT-IR)	Calculated (DFT/B3LYP/6-311++G(df,pd))
NH ₂ asymmetric stretching	3450	3575
NH ₂ symmetric stretching	3350	3465
C-H stretching	3080	3105
C=N stretching	1645	1650
C=C stretching	1570	1575
C-O stretching	1320	1325

Table 2: Comparison of Experimental and Calculated UV-Vis Absorption Maxima (λ_{max} , nm) for 2-amino-4-chloro-6-methoxypyrimidine (ACMP) in Ethanol^[4]

Transition	Experimental	Calculated (TD-DFT)
$\pi \rightarrow \pi$	265	260
$n \rightarrow \pi$	310	305

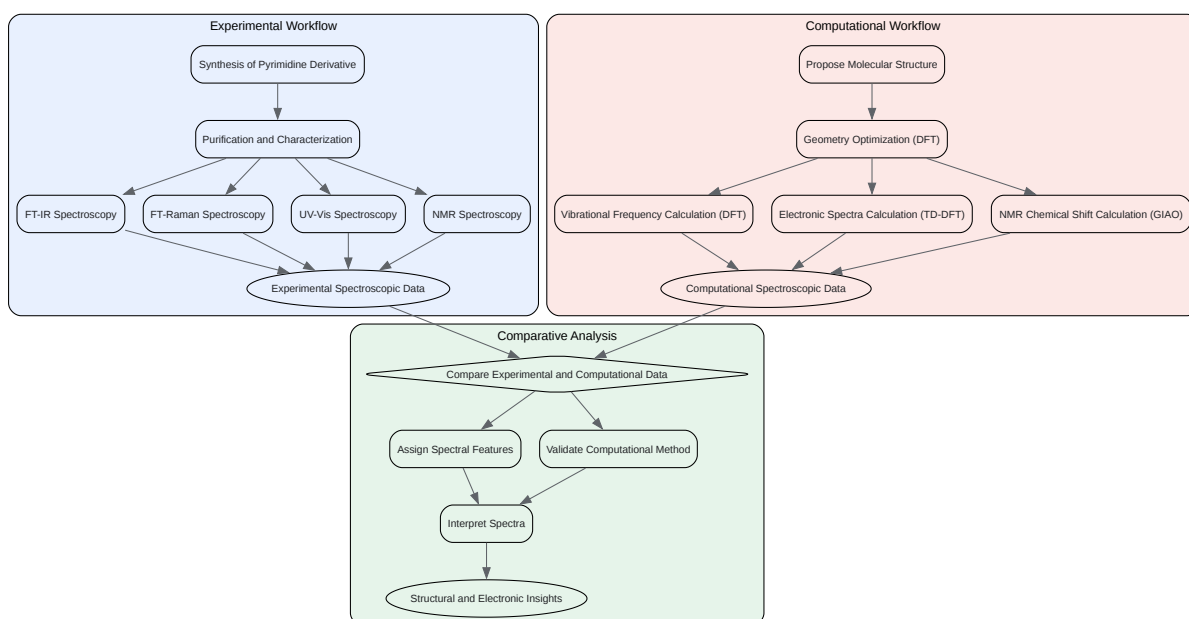
Table 3: Comparison of Experimental and Calculated ^1H and ^{13}C NMR Chemical Shifts (δ , ppm) for 2-amino-4-chloro-6-methoxypyrimidine (ACMP)[4]

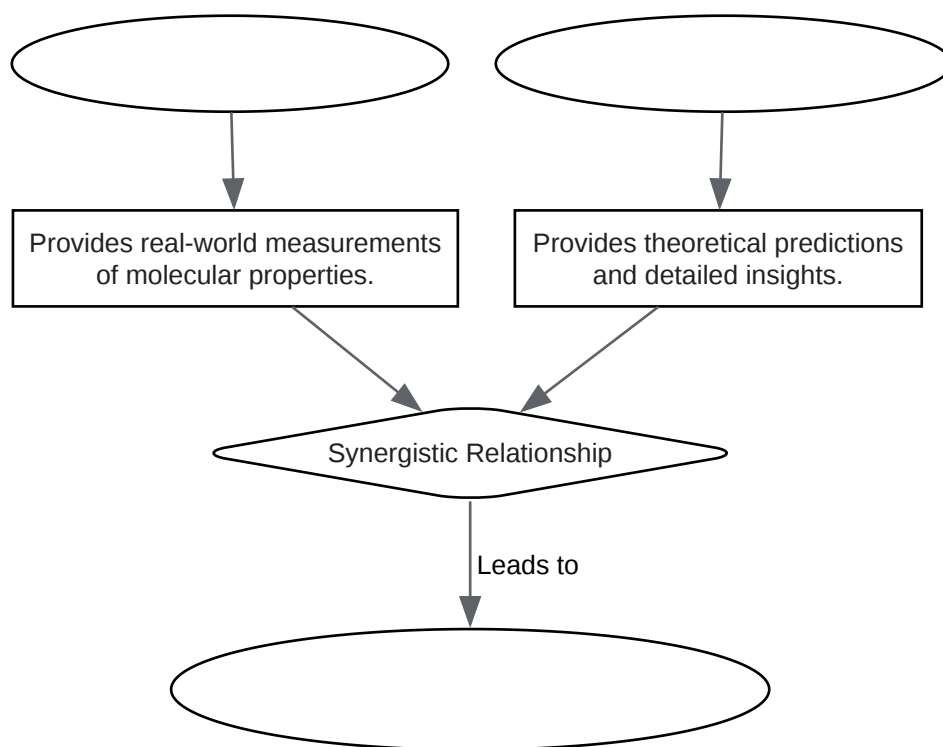
Atom	Experimental	Calculated (GIAO)
^1H NMR		
H (ring)	6.35	6.40
H (methoxy)	3.85	3.90
H (amino)	5.50	5.60
^{13}C NMR		
C (ring, C-Cl)	161.0	160.5
C (ring, C-O)	170.0	169.5
C (ring, C-NH ₂)	162.5	162.0
C (methoxy)	55.0	54.5

As the tables illustrate, there is generally good agreement between the experimental and computationally predicted spectroscopic data. The minor discrepancies can be attributed to factors such as the choice of computational method, basis set, solvent effects (which are sometimes approximated in calculations), and the inherent limitations of the theoretical models. [2]

Visualizing the Workflow and Logical Relationships

The following diagrams, created using the DOT language, illustrate the workflow for comparing experimental and computational data and the logical relationship between these two approaches.





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